5-Methylpyridazine-3-thiol
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Overview
Description
5-Methylpyridazine-3-thiol is a heterocyclic compound that contains a pyridazine ring with a methyl group at the 5-position and a thiol group at the 3-position. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in medicinal chemistry . The unique structure of this compound makes it an interesting compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyridazine-3-thiol typically involves the introduction of the thiol group and the methyl group onto the pyridazine ring. One common method is the reaction of 5-methylpyridazine with thiolating agents under controlled conditions. For example, the reaction of 5-methylpyridazine with hydrogen sulfide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyridazine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The methyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the pyridazine ring .
Scientific Research Applications
5-Methylpyridazine-3-thiol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Methylpyridazine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The pyridazine ring can also participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methylpyridazine-3-thiol include other pyridazine derivatives such as:
Pyridazine-3-thiol: Lacks the methyl group at the 5-position.
5-Methylpyridazine: Lacks the thiol group at the 3-position.
3-Methylpyridazine-5-thiol: Has the methyl and thiol groups at different positions on the pyridazine ring.
Uniqueness
The uniqueness of this compound lies in the specific positioning of the methyl and thiol groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific interactions and reactions that may not be possible with other pyridazine derivatives .
Properties
IUPAC Name |
4-methyl-1H-pyridazine-6-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWVBZQUWMXRRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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